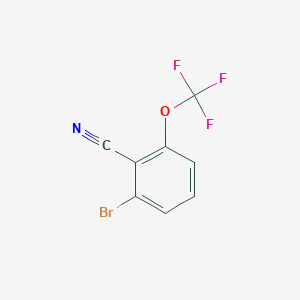
2-Bromo-6-(trifluoromethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethoxy)benzonitrile typically involves the bromination of 6-(trifluoromethoxy)benzonitrile . The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity . The compound is typically produced in batch reactors, and the final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-Bromo-6-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-6-(trifluoromethoxy)benzonitrile .
科学的研究の応用
2-Bromo-6-(trifluoromethoxy)benzonitrile has several scientific research applications, including:
作用機序
The mechanism of action of 2-Bromo-6-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways . The compound can act as a precursor for the synthesis of biologically active molecules, which can then interact with enzymes, receptors, or other proteins in the body . The exact mechanism depends on the specific application and the nature of the target molecule .
類似化合物との比較
2-Bromo-6-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:
2-Fluoro-6-(trifluoromethoxy)benzonitrile: This compound has a fluorine atom instead of a bromine atom, which can lead to different reactivity and applications.
4-Bromo-2-(trifluoromethyl)benzonitrile: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
生物活性
2-Bromo-6-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3BrF3N. Its structure features a bromine atom and a trifluoromethoxy group attached to a benzonitrile core, which endows it with unique electronic properties. This compound is primarily explored for its potential applications in medicinal chemistry and as a probe in biochemical studies. Although specific biological activities of this compound have not been extensively documented, insights can be drawn from related compounds and its structural characteristics.
The presence of the trifluoromethoxy group enhances the reactivity of this compound, making it an interesting candidate for various chemical reactions and biological interactions. The bromine atom contributes to its electrophilic nature, which is crucial for its interactions with biological molecules.
Table 1: Comparison of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Bromo-6-fluoro-3-(trifluoromethyl)benzonitrile | Structure | Moderate cytotoxicity against cancer cell lines |
| 2-Fluoro-6-(trifluoromethyl)benzonitrile | Structure | Inhibitor of specific kinases |
| 2,3,6-Trifluorobenzonitrile | Structure | Enhanced lipophilicity; used in drug design |
Enzyme Interaction Studies
Research has indicated that similar compounds can act as inhibitors for various enzymes involved in metabolic pathways. For example, BAY-069, a dual inhibitor targeting branched-chain amino acid transaminases (BCATs), demonstrated high cellular activity and selectivity in cancer models . While there are no direct studies on this compound's interaction with BCATs, its structural properties suggest potential for similar enzyme inhibition.
Synthesis and Application
The synthesis of this compound typically involves advanced organic synthesis techniques that allow for precise control over reaction parameters. Its applications extend beyond medicinal chemistry into areas such as agrochemicals and materials science due to its unique reactivity profile.
特性
IUPAC Name |
2-bromo-6-(trifluoromethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJQBUQGBXAPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














